molecular formula C6H6O3 B15230771 5-(Hydroxymethyl)-2H-pyran-2-one

5-(Hydroxymethyl)-2H-pyran-2-one

Cat. No.: B15230771
M. Wt: 126.11 g/mol
InChI Key: LYTODCATIRYKJO-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2H-pyran-2-one (CAS: 6380-97-8), also known as ascopyrone P, is a heterocyclic compound featuring a pyranone core with a hydroxymethyl substituent at position 5 and a hydroxyl group at position 2 (Figure 1). This compound is structurally related to kojic acid and other γ-pyrone derivatives, which are notable for their roles in biological systems and industrial applications. It has been isolated from fungal species such as Aspergillus and exhibits moderate antimicrobial activity .

Properties

IUPAC Name

5-(hydroxymethyl)pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-3-5-1-2-6(8)9-4-5/h1-2,4,7H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTODCATIRYKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Hydroxymethyl)-2H-pyran-2-one is typically synthesized from biomass-derived hexoses through acid-catalyzed dehydration. The classical route involves the use of sulfuric acid to catalyze the dehydration of fructose, resulting in the formation of 5-hydroxymethylfurfural . Other methods include the use of hydrochloric acid, which produces 5-chloromethylfurfural instead .

Industrial Production Methods

Industrial production of this compound involves the continuous processing of fructose in the presence of acid catalysts. The process is optimized to achieve high yields and purity, often involving solvent evaporation and treatment with activated carbon to remove impurities .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For instance, it can bind to hemoglobin subunit alpha, modulating its activity and potentially preventing the formation of sickled cells in sickle cell disease . The compound’s reactivity is largely due to its furan ring structure, which allows it to participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyranone Derivatives with Substituted Hydroxyl/Methyl Groups

5-Hydroxy-2-methyl-4H-pyran-4-one (CAS: N/A)
  • Structural Difference : Methyl (-CH₃) at C2 instead of hydroxymethyl (-CH₂OH).
  • Properties : Exhibits higher thermal stability (QSPR value: 6.32 vs. 6.06 for 5-(hydroxymethyl)-2H-pyran-2-one) due to reduced polarity .
  • Applications : Used as a ligand in metal coordination chemistry .
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one (CAS: N/A)
  • Structural Difference : Iodine substituent at C2.
  • Properties : Lower QSPR value (5.97), indicating reduced stability compared to hydroxymethyl analogs .
  • Reactivity : Enhanced electrophilicity due to the electron-withdrawing iodine atom.
3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-pyran-4-one (CAS: N/A)
  • Structural Difference : Hydroxymethyl at C6 and methyl at C2.
  • Properties : Highest QSPR value (6.48) in its class, suggesting superior stability .

Furanone and Furan Derivatives

5-(Hydroxymethyl)furan-2(5H)-one (CAS: N/A)
  • Structural Difference: Furanone ring instead of pyranone.
  • Properties : Exists as a mixture with its dihydro analog (≈3:2 ratio), complicating isolation .
  • Applications : Intermediate in synthesis of bioactive molecules .
5-(Hydroxymethyl)-2-furancarboxaldehyde (CAS: N/A)
  • Structural Difference : Aldehyde group at C2.
  • Natural Occurrence : Abundant in Bouea macrophylla fruit juice (23.51% of extract) .
  • Applications : Used as a flavoring agent and antimicrobial in cosmetics .

Substituted Pyranones with Extended Functionality

5-Benzyloxy-2-hydroxymethyl-pyran-4-one (CAS: N/A)
  • Structural Difference : Benzyl ether at C4.
  • Synthesis : Derived from kojic acid via benzylation .
  • Applications : Precursor to styryl derivatives with enhanced bioactivity .
Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one (CAS: 32764-98-0)
  • Structural Difference: Saturated pyranone ring with a pentenyl chain.
  • Applications : Read-across analog for safety assessments due to structural similarity .

Data Tables

Table 1: QSPR Values for Pyranone Derivatives

Compound QSPR Value
5-Hydroxy-2-methyl-4H-pyran-4-one 6.32
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one 5.97
This compound 6.06
3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-pyran-4-one 6.48

Table 2: Natural Occurrence of Related Compounds

Compound Natural Source Abundance
5-(Hydroxymethyl)-2-furancarboxaldehyde Bouea macrophylla fruit juice 23.51%
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one Same source 5.00%

Research Findings

  • Antimicrobial Activity : this compound showed weak activity against S. aureus and E. coli (inhibition zone: 8.1–12.1 mm at 500 µg/mL) .
  • Synthetic Versatility: Benzylation and chlorination of the hydroxymethyl group enable the production of derivatives with enhanced bioactivity (e.g., styryl-pyranones) .
  • Stability Trends: Hydroxymethyl-substituted pyranones exhibit intermediate stability compared to methyl- or iodine-substituted analogs .

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